molecular formula C16H13BrN4O2S B2642007 2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097909-73-2

2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Cat. No. B2642007
CAS RN: 2097909-73-2
M. Wt: 405.27
InChI Key: MBFHJPCLVSHGTE-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a pyridine ring, a pyrazine ring, and a sulfonamide group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom and the aromatic rings. The bromine could potentially be replaced by other groups in a substitution reaction. The aromatic rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Catalytic Applications

A novel N-bromo sulfonamide reagent was synthesized and characterized, serving as an efficient catalyst for synthesizing complex heterocyclic compounds through tandem cyclocondensation-Knoevenagel–Michael reactions. This method showcases the utility of N-bromo sulfonamides in facilitating organic transformations, potentially including the synthesis of derivatives of the compound , highlighting the significance of such catalysts in organic synthesis for yielding high-purity products efficiently (Khazaei et al., 2014).

Antimicrobial Activity

Research into sulfonamide-based heterocycles has identified certain structures with significant antimicrobial properties. Though not directly mentioning the exact compound, studies on related sulfonamide structures reveal their potential in designing new antimicrobial agents, suggesting that modifications of the sulfonamide moiety, as seen in the specified compound, may contribute to antimicrobial activity (El‐Emary et al., 2002).

Synthesis and Reactivity

The synthesis and characterization of metal complexes containing similar sulfonamide structures demonstrate the compound's potential to form coordination compounds. These findings suggest the versatility of sulfonamides in forming complex structures with potential applications in materials science and catalysis (Sousa et al., 2001).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, it might interact with biological targets such as enzymes or receptors. The pyridine and pyrazine rings, in particular, are found in many biologically active compounds .

properties

IUPAC Name

2-bromo-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c17-13-3-1-2-4-15(13)24(22,23)21-11-14-16(20-10-9-19-14)12-5-7-18-8-6-12/h1-10,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFHJPCLVSHGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=NC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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